N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a pyrazole ring connected to a pyrimidine moiety. Key structural features include:
- 5-Substituent: A bulky tert-butyl group, enhancing lipophilicity and steric hindrance.
- 7-Amine Substituent: A butan-2-yl chain, contributing to solubility and conformational flexibility.
The molecular weight is 368.9 g/mol, with a topological polar surface area (TPSA) of 42.2 Ų, suggesting moderate membrane permeability .
Properties
Molecular Formula |
C20H25ClN4 |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-butan-2-yl-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H25ClN4/c1-6-13(2)23-18-11-17(20(3,4)5)24-19-16(12-22-25(18)19)14-7-9-15(21)10-8-14/h7-13,23H,6H2,1-5H3 |
InChI Key |
GUSSSKCSJCBFMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with hydrazine hydrate forms a hydrazone intermediate, which then undergoes cyclization with an appropriate β-ketoester to yield the pyrazolo[1,5-a]pyrimidine core. Subsequent alkylation and amination steps introduce the butan-2-yl and tert-butyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxic effects against various cancer cell lines. It has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells at low micromolar concentrations with minimal toxicity .
Study 1: Cytotoxic Effects on Cancer Cell Lines
In a study examining the anticancer properties of various pyrazolo-pyrimidine derivatives, this compound demonstrated potent activity against several cancer cell lines, including breast and colon cancer models. The compound exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic applications .
Study 2: Structure-Activity Relationship Analysis
A structure–activity relationship (SAR) analysis was conducted to explore how variations in substituents on the pyrazolo-pyrimidine core affect biological activity. The introduction of bulky groups like tert-butyl was found to enhance lipophilicity without significantly compromising potency against targeted cancer cells .
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer treatment, where the inhibition of CDKs can prevent the proliferation of cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 3
- 4-Fluorophenyl () : Fluorine’s smaller size and strong electronegativity may enhance metabolic stability but reduce steric bulk compared to chlorine. Compounds with 4-fluorophenyl groups demonstrated potent anti-mycobacterial activity (MIC values <1 μM in some cases) .
- Phenyl/3,5-Diphenyl (): Simpler phenyl groups reduce steric hindrance but may decrease binding specificity.
Substituent Variations at Position 5
- tert-Butyl (Target Compound) : This group significantly increases logP (predicted XLogP3: 5.9), favoring membrane penetration but possibly reducing aqueous solubility.
- Methyl () : In N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (MW 294.4), the smaller methyl group lowers steric hindrance, which may improve synthetic accessibility but reduce target affinity .
- Aryl/Heteroaryl () : 5-Aryl substituents (e.g., p-tolyl, 4-methoxyphenyl) in anti-mycobacterial compounds balance lipophilicity and electronic effects, with MIC values ranging from 0.1–10 μM .
Amine Substituent Variations
- Butan-2-yl (Target Compound) : A branched alkyl chain offering moderate hydrophobicity and flexibility.
- Pyridin-2-ylmethyl () : Enhances hydrogen bonding capacity and aromatic interactions. For example, 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine showed improved solubility and microsomal stability .
- Cyclopentyl () : A cyclic alkyl group in 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine (MW 368.9) introduces rigidity, which may restrict conformational freedom .
Key Research Findings
- Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and 5-aryl groups exhibit MIC values as low as 0.1 μM against M. tuberculosis . The target’s 4-chlorophenyl group may offer similar potency, but experimental validation is needed.
- hERG Liability : Bulky 5-substituents (e.g., tert-butyl) and polar amine groups (e.g., pyridin-2-ylmethyl) mitigate hERG channel binding, reducing cardiac toxicity risks .
- Metabolic Stability : Compounds with branched alkyl amine substituents (e.g., butan-2-yl) show moderate microsomal stability in liver assays, whereas pyridinylmethyl derivatives excel due to hydrogen bonding .
Biological Activity
N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure, characterized by a fused pyrazole and pyrimidine ring, along with various substituents, contributes to its significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
- Molecular Formula : C20H25ClN4
- Molecular Weight : 356.9 g/mol
- IUPAC Name : N-butan-2-yl-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Canonical SMILES : CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C(C)(C)C
This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, this compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells, particularly those associated with breast and lung cancers. The compound has shown promising results in:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Cytotoxicity |
| A549 (Lung Cancer) | 10.0 | Induction of Apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell Cycle Arrest |
These findings suggest that the compound could be further developed as a targeted therapy for specific types of cancer.
Anti-Tubercular Activity
In addition to its anticancer properties, preliminary studies have suggested potential anti-tubercular activity. While specific data on its efficacy against Mycobacterium tuberculosis is limited, compounds with similar structural frameworks have been reported to exhibit significant anti-tubercular effects. Further investigation is warranted to evaluate this aspect of its biological activity.
Structure Activity Relationship (SAR)
The structure activity relationship (SAR) of this compound indicates that the presence of electron-withdrawing groups on the phenyl ring enhances its inhibitory activity against CDKs. Modifications to the substituents can significantly affect the compound's potency and selectivity.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells.
- Molecular Docking Studies : Computational analyses indicate strong binding affinity to CDK2 and CDK6, suggesting that this compound could be a potent inhibitor with potential for further development.
- Toxicity Assessments : Cytotoxicity tests on non-cancerous cell lines such as HEK293 showed minimal toxicity at therapeutic concentrations, indicating a favorable safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
